Product packaging for 2-(methoxymethoxy)benzoic Acid(Cat. No.:CAS No. 5876-91-5)

2-(methoxymethoxy)benzoic Acid

Cat. No.: B117652
CAS No.: 5876-91-5
M. Wt: 182.17 g/mol
InChI Key: ARNVPLFYBZBHPU-UHFFFAOYSA-N
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Description

Contextualization as a Benzoic Acid Derivative

As a derivative of benzoic acid, 2-(methoxymethoxy)benzoic acid belongs to the class of aromatic carboxylic acids. evitachem.com The core structure consists of a benzene (B151609) ring attached to a carboxylic acid group. The defining feature of this particular derivative is the methoxymethoxy group (-OCH2OCH3) at the ortho- position relative to the carboxyl group. This substituent significantly influences the molecule's chemical properties, including its reactivity and solubility. The methoxymethoxy group acts as a protecting group for the hydroxyl functionality, which can be crucial in multi-step syntheses. wikipedia.orgsynarchive.com This protection strategy allows for chemical transformations on other parts of the molecule without affecting the hydroxyl group, which can later be deprotected under specific conditions.

The presence of the methoxymethoxy group also impacts the electronic environment of the benzene ring and the acidity of the carboxylic acid. Compared to unsubstituted benzoic acid, the electron-donating nature of the ether group can influence the regioselectivity of subsequent reactions on the aromatic ring.

Significance in Contemporary Organic Synthesis Research

The primary significance of this compound in contemporary organic synthesis lies in its role as a versatile building block. smolecule.com The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal. synarchive.com

A key application of this compound is in directed ortho-lithiation reactions. The carboxylic acid group, after deprotonation, can direct a strong base like s-butyllithium to remove a proton from the adjacent position on the benzene ring (the ortho position). organic-chemistry.orgrsc.orgresearchgate.net This creates a highly reactive organolithium species that can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the position neighboring the carboxyl group. This methodology provides a powerful and regioselective route to contiguously substituted benzoic acid derivatives, which can be challenging to synthesize through other methods. organic-chemistry.org

Furthermore, derivatives of this compound are explored in medicinal chemistry. For instance, the introduction of a trifluoromethyl group can enhance lipophilicity and biological activity, making such compounds interesting for drug design. evitachem.com The structural similarity of some benzoic acid derivatives to naturally occurring compounds also makes them useful for studying enzyme interactions and metabolic pathways.

Overview of Research Trajectories

Current research involving this compound and its analogs is proceeding along several key trajectories:

Development of Novel Synthetic Methodologies: Researchers continue to explore and optimize methods for the synthesis of this compound and its derivatives. evitachem.com This includes refining protection-deprotection strategies and developing more efficient catalytic processes. For example, palladium-catalyzed C-H activation has been investigated for the direct functionalization of benzoic acids.

Applications in Total Synthesis: The use of this compound as a key intermediate in the total synthesis of complex natural products is an ongoing area of interest. Its ability to facilitate the construction of highly substituted aromatic rings is particularly valuable in this context. organic-chemistry.org

Medicinal Chemistry and Drug Discovery: Substituted this compound derivatives are being synthesized and evaluated for their potential biological activities. evitachem.comsmolecule.com This includes research into their potential as anti-inflammatory agents, given their structural resemblance to salicylic (B10762653) acid, as well as their use in developing compounds for other therapeutic areas.

Materials Science: The unique chemical properties of these compounds also make them of interest in the development of new materials with specific thermal or electrical characteristics. evitachem.com

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and reactivity of this compound and its derivatives.

Synthesis: A common laboratory-scale synthesis involves the protection of a corresponding hydroxybenzoic acid. For example, methyl 4-bromo-2-hydroxybenzoate can be reacted with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758). nih.gov Subsequent hydrolysis of the ester group would yield the desired benzoic acid.

Directed ortho-Metalation: A significant area of research has been the directed ortho-metalation of unprotected benzoic acids. Studies have shown that by treating 2-methoxybenzoic acid with s-butyllithium and TMEDA at low temperatures (-78°C), deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.org This regioselectivity is crucial for the synthesis of specifically substituted aromatic compounds. The carboxylate group itself acts as a potent directing group in these metalation reactions. organic-chemistry.orgrsc.orgresearchgate.net

Structural Analysis: X-ray crystallography studies on derivatives like methyl 4-bromo-2-(methoxymethoxy)benzoate have revealed details about their molecular conformation. For instance, the O-CH2-O-CH3 side chain is often not in a fully extended conformation. nih.goviucr.org These studies also elucidate the intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.goviucr.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Feature
This compound C9H10O4 182.17 MOM-protected hydroxyl group at the 2-position
2-Methoxybenzoic acid C8H8O3 152.15 Methoxy (B1213986) group at the 2-position
Benzoic acid C7H6O2 122.12 Unsubstituted aromatic carboxylic acid
2-(Methoxymethyl)benzoic acid C9H10O3 166.17 Methoxymethyl group at the 2-position nih.gov
2-Chloro-4-(methoxymethoxy)benzoic acid C9H9ClO4 216.62 Chlorine at 2-position, MOM-protected hydroxyl at 4-position smolecule.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Benzoic acid
s-Butyllithium
N,N-Diisopropylethylamine
Chloromethyl methyl ether
Dichloromethane
2-Methoxybenzoic acid
Methyl 4-bromo-2-hydroxybenzoate
Methyl 4-bromo-2-(methoxymethoxy)benzoate
Salicylic acid
Tetramethylethylenediamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B117652 2-(methoxymethoxy)benzoic Acid CAS No. 5876-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNVPLFYBZBHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446016
Record name 2-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-91-5
Record name 2-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Methoxymethoxy Benzoic Acid

Established Synthetic Pathways

Established pathways to 2-(methoxymethoxy)benzoic acid predominantly involve the modification of readily available benzoic acid precursors. These methods leverage classical reactions that are fundamental to modern organic synthesis.

The most direct and common method for synthesizing this compound is through the alkylation of 2-hydroxybenzoic acid, also known as salicylic (B10762653) acid. atamanchemicals.com This process involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. wikipedia.org The reaction is typically carried out by treating 2-hydroxybenzoic acid with a methoxymethylating agent in the presence of a non-nucleophilic base. wikipedia.org

Chloromethyl methyl ether (MOMCl) is a traditional reagent for this transformation, often used with bases like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) in an appropriate solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107). wikipedia.orgadichemistry.com Due to the carcinogenic nature of chloromethyl methyl ether, alternative, safer reagents have been developed. acs.org These include dimethoxymethane (B151124) (methylal) activated by a Lewis or Brønsted acid, and methoxymethyl-2-pyridylsulfide. adichemistry.comacs.org

Methoxymethylating AgentTypical Base/ActivatorKey Features
Chloromethyl methyl ether (MOMCl)DIPEA, NaHHighly effective but carcinogenic. wikipedia.orgacs.org
Dimethoxymethane (Methylal)P₂O₅, Trifluoromethanesulfonic acid (TfOH)Safer alternative to MOMCl, requires acidic conditions. adichemistry.com
Methoxymethyl-2-pyridylsulfideAgOTf, NaOAcEffective under mild, neutral conditions. acs.org

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing substituted aromatic systems. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub The reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

Nucleophilic substitution on aromatic rings does not typically proceed through classical SN1 or SN2 mechanisms. wikipedia.orgchemistrysteps.com

SN2 Pathway : This mechanism is unfeasible because it requires a backside attack by the nucleophile. The planar structure of the benzene (B151609) ring and the steric hindrance it presents make it impossible for the nucleophile to approach the carbon atom from the side opposite to the leaving group. wikipedia.org

SN1 Pathway : This pathway is highly unfavorable as it would necessitate the formation of a highly unstable aryl cation after the leaving group departs. wikipedia.org The empty sp² orbital of the aryl cation resides outside the aromatic π-system, making it significantly less stable than the carbocation intermediates in aliphatic SN1 reactions. wikipedia.org Aromatic SN1 reactions are generally restricted to specific substrates, such as those involving diazonium salts. dalalinstitute.com

The viable mechanism is the SNAr pathway, where the nucleophile first adds to the ring to form the stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

The rate and success of a nucleophilic aromatic substitution reaction are heavily dependent on the nature and position of substituents on the aromatic ring. dalalinstitute.com

Electron-Withdrawing Groups (EWGs) : The presence of strong EWGs, such as nitro (-NO₂), cyano (-CN), or carbonyl groups, is crucial for the reaction to proceed. masterorganicchemistry.comdalalinstitute.com These groups activate the ring towards nucleophilic attack by making it more electrophilic. chemistrysteps.com

Positional Effects : EWGs exert their greatest activating effect when located at the ortho or para positions relative to the leaving group. masterorganicchemistry.compressbooks.pub In these positions, they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.compressbooks.pub An EWG in the meta position offers less stabilization, resulting in a much slower reaction rate. masterorganicchemistry.com

Leaving Group : The reactivity in SNAr reactions increases with the electronegativity of the halogen leaving group (F > Cl > Br > I), which is the opposite of the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by a more electron-withdrawing leaving group.

Substituent GroupEffect on SNAr ReactivityReason
-NO₂ (Nitro)Strongly Activating (ortho, para)Stabilizes Meisenheimer complex via resonance. masterorganicchemistry.com
-CN (Cyano)Activating (ortho, para)Inductive and resonance withdrawal.
-C(O)R (Carbonyl)Activating (ortho, para)Resonance withdrawal.
-COOH (Carboxylic Acid)Moderately ActivatingInductive withdrawal.
-OCH₃ (Methoxy)DeactivatingElectron-donating through resonance.
-CH₃ (Methyl)DeactivatingWeakly electron-donating.

In the synthesis of complex organic molecules, protecting groups are often essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The synthesis of ortho-substituted benzoic acids frequently employs this strategy to ensure chemoselectivity.

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols and phenols. wikipedia.orgadichemistry.com

As a Protecting Group : The MOM group is installed to form a MOM ether, which is stable across a broad pH range (approximately 4 to 12) and is inert to many oxidizing agents, reducing agents, and nucleophiles. adichemistry.com This stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule. The MOM group is readily removed (deprotected) under acidic conditions, typically using a Brønsted or Lewis acid, to regenerate the original hydroxyl group. wikipedia.orgacs.org

As a Directing Group : In addition to its protective role, the oxygen atom of the methoxymethoxy group can act as a directing group in certain reactions, most notably in directed ortho-metalation (DoM). In this reaction, an organolithium reagent deprotonates the aromatic ring at the position ortho to the directing group. While the carboxylate group itself is a powerful directing group for lithiation at the C6 position of a 2-substituted benzoic acid, the presence of a methoxy (B1213986) or methoxymethoxy group at the 2-position can direct lithiation to the C3 position. organic-chemistry.orgnih.gov Studies on the closely related 2-methoxybenzoic acid have shown that by carefully selecting the base and reaction conditions, deprotonation can be selectively achieved at either the C3 or C6 position, providing a powerful tool for the regioselective synthesis of contiguously substituted benzoic acids. organic-chemistry.orgnih.gov

Protecting Group Chemistry in Ortho-Substituted Benzoic Acids

Advanced Synthetic Approaches

The synthesis of this compound can be achieved through various advanced methodologies that offer improvements in efficiency, selectivity, and reaction conditions. These approaches include catalytic routes, photochemical methods, and multi-step functionalization sequences.

Catalytic Routes in Synthesis

Catalytic methods are pivotal in modern organic synthesis, providing efficient pathways to complex molecules. For the synthesis of this compound and its analogs, copper and palladium-based catalytic systems are particularly relevant.

One key transformation is the formation of the ether linkage. Copper-catalyzed Ullmann-type condensation reactions are a cornerstone for constructing aryl ether bonds. This typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. For instance, a method for producing ortho-alkoxybenzoic acids involves reacting an o-chlorobenzoic acid with a lower alcohol in the presence of a copper salt and a lower alkylamine as a catalyst. googleapis.com This approach could be adapted for the synthesis of this compound by using methoxymethanol (B1221974) as the alcohol component.

Another catalytic strategy involves the construction of the benzoic acid moiety itself. Palladium-catalyzed carbonylation reactions of aryl halides are a powerful tool for this purpose. A method for the synthesis of benzoic acid derivatives has been developed using the electrochemical reduction of CO2 to CO, followed by a palladium-catalyzed hydroxycarbonylation of aryl iodides. nih.gov This two-step approach, utilizing a heterogeneous Pd(II)@MIL-101(Cr)-NH2 catalyst, allows for the formation of a wide range of benzoic acids at room temperature with moderate to excellent yields. nih.gov

Microwave-assisted techniques can also accelerate catalytic reactions. In a related synthesis, microwave irradiation significantly reduced the reaction time for a nucleophilic substitution to form a benzyl (B1604629) ether linkage from 12 hours to 30 minutes, achieving a 92% conversion. smolecule.com

Table 1: Comparison of Catalytic Methods for Aryl Ether and Benzoic Acid Synthesis

Catalytic Method Key Features Potential Application for this compound
Copper-Catalyzed Ullmann Condensation Forms aryl ether bonds from aryl halides and alcohols. googleapis.comsmolecule.com Synthesis of the methoxymethoxy ether linkage from a 2-halobenzoic acid precursor.
Palladium-Catalyzed Carbonylation Constructs the carboxylic acid group from an aryl halide and carbon monoxide. nih.gov Introduction of the carboxyl group onto a benzene ring already possessing the methoxymethoxy substituent.

| Microwave-Assisted Synthesis | Accelerates reaction rates and can improve yields. smolecule.com | Enhancement of either the ether formation or other steps in the synthetic sequence. |

Photoreduction and Radical Halogenation Strategies

Photochemical methods and radical reactions offer alternative synthetic pathways that often proceed under mild conditions.

Visible-light-induced photocatalysis can be employed to generate acyl radicals from carboxylic acids. For example, a method for the acylative coupling of benzoic acid derivatives with alkenes proceeds via a deoxygenation process using a photocatalyst, leading to the formation of dihydrochalcones. organic-chemistry.org This strategy highlights the potential for generating a radical at the carboxylic acid position of a benzoic acid derivative, which could then be used in subsequent functionalization reactions.

Radical halogenation provides a means to functionalize alkyl groups attached to an aromatic ring. The use of N-bromosuccinimide (NBS) is a well-established method for the selective bromination of benzylic C-H bonds under radical conditions. libretexts.org This reaction is initiated by light or a radical initiator and proceeds via a radical chain mechanism. ucalgary.ca While this compound itself does not have a benzylic C-H to be halogenated, this strategy is highly relevant for precursors or for the functionalization of related molecules.

Furthermore, photoreductive synthesis has been demonstrated in various contexts. For instance, UV irradiation of Au³⁺ in the presence of benzoic acid leads to the formation of gold nanoparticles, with benzoic acid acting as both a reductant and a surface stabilizer. nih.gov This showcases the photo-reactivity of the benzoic acid moiety. Photostimulated SRN1 reactions of halobenzoates have also been reported, proceeding via radical intermediates. researchgate.net

Table 2: Photochemical and Radical Strategies in Benzoic Acid Chemistry

Strategy Description Relevance to this compound Synthesis
Visible-Light Photocatalysis Generation of acyl radicals from carboxylic acids for coupling reactions. organic-chemistry.org Potential for functionalization at the carboxyl group.
Radical Halogenation (e.g., with NBS) Selective halogenation of benzylic C-H bonds. libretexts.orgucalgary.ca Applicable to precursors of this compound that contain a benzylic position.

| Photoreductive Processes | Use of light to induce reduction, as seen with benzoic acid and metal ions. nih.gov | Demonstrates the photochemical reactivity of the benzoic acid scaffold. |

Multi-step Reaction Sequences for Functionalization

The synthesis and functionalization of this compound can be achieved through well-designed multi-step reaction sequences. These sequences allow for the introduction and modification of various functional groups on the aromatic ring.

A common strategy for introducing functional groups onto a benzoic acid core is through electrophilic aromatic substitution. For example, the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid yields m-nitrobenzoic acid. truman.edu The nitro group can then be a precursor for other functionalities. For instance, it can be reduced to an amino group, which can then undergo diazotization to form a diazonium salt. This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles. youtube.com

A patented process for the synthesis of 2-methoxy-6-methylbenzoic acid illustrates a typical multi-step approach: google.com

Reduction Hydrogenation: A nitro group on the benzoic acid precursor is reduced to an amino group using a palladium or platinum catalyst.

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.

Methylation: The hydroxyl group is methylated to a methoxy group.

Hydrolysis: If the synthesis starts from an ester, the final step is hydrolysis to the carboxylic acid.

Late-stage functionalization is an increasingly important strategy in medicinal chemistry. Directed iridium-catalyzed C-H activation has been used for the amination of benzoic acids, providing selective functionalization at the ortho position. nih.gov This demonstrates the potential for direct modification of the aromatic ring of benzoic acid derivatives.

Table 3: Example of a Multi-Step Synthesis for a Substituted Benzoic Acid

Step Reaction Reagents/Catalyst Purpose
1 Reduction of Nitro Group H₂, Pd/C or Pt/C google.com Conversion of -NO₂ to -NH₂
2 Diazotization & Hydrolysis Diazotization reagent, then H₂O google.com Conversion of -NH₂ to -OH
3 Methylation Methylating agent (e.g., dimethyl sulfate) google.com Conversion of -OH to -OCH₃

Chemical Reactivity and Mechanistic Investigations of 2 Methoxymethoxy Benzoic Acid

Reaction Repertoires of the Carboxylic Acid Functionality

The carboxylic acid group in 2-(methoxymethoxy)benzoic acid undergoes a variety of reactions characteristic of aromatic acids, including esterification, amidation, and reactions with strong nucleophiles like organolithium reagents.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. This is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. For instance, the reaction with methanol (B129727) yields methyl 2-(methoxymethoxy)benzoate. Solid acid catalysts and other condensing agents can also be employed to facilitate this transformation under various conditions.

Amidation: The synthesis of amides from this compound can be accomplished through several synthetic routes. One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Direct amidation, where the carboxylic acid and amine are coupled using a condensing agent, is also a viable and more atom-economical approach. Various reagents, including carbodiimides like EDC, often in the presence of additives like HOBt, are used to facilitate this coupling, leading to the formation of N-substituted 2-(methoxymethoxy)benzamides. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

TransformationReagents and ConditionsProductNotes
Esterification Methanol (excess), conc. H₂SO₄ (catalyst), refluxMethyl 2-(methoxymethoxy)benzoateA standard Fischer esterification protocol.
Amidation Amine (e.g., Benzylamine), EDC, HOBt, DIPEA, CH₂Cl₂N-Benzyl-2-(methoxymethoxy)benzamideA common peptide coupling method applied to amide synthesis. nih.gov

Reactions with Organolithium Reagents

Organolithium reagents are potent nucleophiles and strong bases, and their reaction with carboxylic acids is well-established. wikipedia.org The reaction of this compound with an organolithium reagent, such as methyllithium (B1224462), is expected to proceed in a two-step manner. The first equivalent of the organolithium reagent acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate. This is a rapid acid-base reaction. The second equivalent then acts as a nucleophile, adding to the electrophilic carbonyl carbon of the lithium carboxylate. This forms a stable dilithium (B8592608) intermediate. Subsequent aqueous workup hydrolyzes this intermediate to a hydrate, which then collapses to yield a ketone. For example, reaction with two equivalents of methyllithium would be expected to produce 2-(methoxymethoxy)acetophenone after hydrolysis. It is crucial to use at least two equivalents of the organolithium reagent to ensure the reaction goes to completion.

Oxidative and Reductive Transformations

Reductive Transformations: The carboxylic acid functionality of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction involves the reduction of the carboxylic acid to the corresponding primary alcohol, yielding (2-(methoxymethoxy)phenyl)methanol. The MOM ether and the aromatic ring are generally stable under these reducing conditions.

Oxidative Transformations: The carboxylic acid group is already in a high oxidation state, and therefore, further oxidation of this group under standard conditions is not a common reaction. The aromatic ring could be oxidized under harsh conditions, but this would likely lead to the degradation of the molecule.

Reactivity of the Methoxymethoxy Ether Group

The methoxymethyl (MOM) ether in this compound serves as a protecting group for a phenolic hydroxyl. Its primary reactivity is centered around its cleavage to deprotect the phenol (B47542).

Ether Cleavage and Deprotection Strategies

The MOM ether is an acetal (B89532), which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. wikipedia.org This property is frequently exploited in multi-step syntheses. The deprotection of this compound regenerates the phenolic hydroxyl group, yielding salicylic (B10762653) acid (2-hydroxybenzoic acid). A variety of acidic reagents can be employed for this purpose.

Common deprotection strategies include:

Aqueous Acid: Treatment with aqueous mineral acids like hydrochloric acid or sulfuric acid.

Anhydrous Acidic Conditions: Using a solution of HCl in an alcohol, such as methanol, which can be a mild method for cleavage.

Lewis Acids: Reagents such as bismuth trichloride (B1173362) (BiCl₃) have been shown to be effective for the cleavage of MOM ethers under mild conditions. rsc.org Other Lewis acids like zinc triflate can also be used. researchgate.net

The choice of deprotection agent often depends on the presence of other acid-sensitive functional groups within the molecule.

Table 2: Common Deprotection Reagents for MOM Ethers

ReagentTypical ConditionsProduct from this compound
HCl / Methanol Methanol, room temperature or gentle heatingSalicylic acid
Bismuth Trichloride (BiCl₃) Acetonitrile, water, room temperatureSalicylic acid
Trifluoroacetic Acid (TFA) Dichloromethane (B109758), water, room temperatureSalicylic acid

Potential for Further Functionalization

The methoxymethyl ether group is primarily designed as a stable protecting group, and its direct functionalization is not a common synthetic strategy. The C-H bonds within the MOM group are generally not reactive towards typical functionalization reagents. The principal chemical transformation involving this group is its cleavage under acidic conditions to liberate the protected alcohol. Therefore, its role in a synthetic sequence is almost exclusively that of a temporary protecting moiety rather than a site for further molecular elaboration.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is governed by the electronic interplay of its two substituents: the carboxylic acid group (-COOH) and the methoxymethoxy group (-OCH₂OCH₃). These groups exert opposing electronic effects, influencing the molecule's susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the directing effects of the substituents already present. wikipedia.orglibretexts.org

The methoxymethoxy group, being an ether-like substituent, is an activating group. The oxygen atom directly attached to the aromatic ring donates electron density via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. mnstate.edu This stabilization is most effective when the electrophile attacks the positions ortho or para to the activating group. Consequently, the methoxymethoxy group is an ortho, para-director.

Conversely, the carboxylic acid group is a deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the sigma complex. mnstate.educhegg.com This deactivating effect is strongest at the ortho and para positions, making the meta position the least deactivated and thus the favored site of attack. The carboxylic acid group is therefore a meta-director. libretexts.org

In this compound, these two groups are in competition. The powerful activating and ortho, para-directing effect of the methoxymethoxy group at position 2 generally dominates over the deactivating, meta-directing effect of the carboxylic acid group at position 1. The primary sites for electrophilic attack are the positions activated by the methoxymethoxy group, which are position 3 (ortho) and position 5 (para). Steric hindrance from the adjacent carboxylic acid group may reduce the reactivity of the 3-position to some extent compared to the 5-position. The position meta to the carboxylic acid is position 5, which coincides with the position para to the activating methoxymethoxy group, making it a particularly likely site for substitution.

Table 1: Directing Effects of Substituents in this compound

Substituent Position Electronic Effect Directing Influence
-OCH₂OCH₃ 2 Activating Ortho, Para (positions 3 & 5)

Nucleophilic Aromatic Substitution in Halogenated Analogues

While electron-rich aromatic rings typically undergo electrophilic substitution, rings containing electron-withdrawing groups and a suitable leaving group can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com Halogenated analogues of this compound, such as 5-chloro-2-(methoxymethoxy)benzoic acid, are substrates for this type of reaction.

The SNAr reaction typically proceeds through an addition-elimination mechanism. youtube.com A strong nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the carboxylic acid, is crucial as they stabilize this negative charge, thereby activating the ring toward nucleophilic attack. masterorganicchemistry.com The reaction is completed when the leaving group is expelled, restoring the aromaticity of the ring.

For a halogenated analogue of this compound, the carboxylic acid group effectively stabilizes the negative charge of the Meisenheimer complex, particularly when the leaving group is positioned ortho or para to it. The reactivity of the aryl halide in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. chemistrysteps.com

Studies on related compounds like 2-fluoro and 2-methoxybenzoic acids have shown that even a methoxy (B1213986) group can be displaced by strong nucleophiles like organolithium reagents, indicating the feasibility of such reactions on this scaffold. researchgate.net

Intramolecular Interactions and Conformational Analysis

The spatial arrangement and chemical behavior of this compound are significantly influenced by intramolecular forces and the molecule's conformational flexibility. The proximity of the carboxylic acid and methoxymethoxy groups allows for specific non-covalent interactions.

The molecule possesses several rotatable single bonds, leading to conformational isomerism. The key torsional angles include:

The angle of the carboxylic acid group relative to the plane of the benzene ring.

The rotation around the Ar-O bond of the methoxymethoxy group.

Rotation around the O-CH₂ and CH₂-O bonds within the methoxymethoxy side chain.

Computational studies and crystal structure analysis of related substituted benzoic acids show that molecules can adopt different conformations in the solid state, a phenomenon known as conformational polymorphism. nih.gov The preferred conformation of this compound in a given environment (e.g., in solution versus the solid state) will be the one that minimizes steric strain and maximizes stabilizing interactions, such as the aforementioned intramolecular hydrogen bond. The dihedral angle between the plane of the carboxylic acid group and the benzene ring is often non-zero due to steric repulsion with the ortho substituent, a common feature in 2-substituted benzoic acids.

Table 2: Potential Intramolecular Interactions and Conformational Features

Feature Description Potential Consequence
Intramolecular H-Bond Between the -COOH proton and an ether oxygen of the -OCH₂OCH₃ group. Formation of a stable 6-membered pseudo-ring; increased molecular planarity.
Torsional Angles Rotation around C-C and C-O single bonds. Leads to different conformers with varying energy levels.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(methoxymethoxy)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural analysis.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a substituted benzoic acid, the aromatic protons usually appear in the range of 7.0-8.5 ppm, with their specific chemical shifts and splitting patterns dictated by the nature and position of the substituents. For instance, in the analogous compound 2-methoxybenzoic acid, the aromatic protons are observed at distinct chemical shifts. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. The methoxy (B1213986) protons are observed as a sharp singlet around 3.9 ppm.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the carboxylic acid proton, and the protons of the methoxymethoxy group. The methoxymethyl group (-OCH₂OCH₃) would exhibit two distinct signals: a singlet for the methylene protons (-OCH₂O-) and a singlet for the methyl protons (-OCH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)>10Broad Singlet
Aromatic Protons7.0 - 8.2Multiplets
Methylene Protons (-OCH₂O-)~5.3Singlet
Methyl Protons (-OCH₃)~3.5Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. In aromatic compounds, the chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. For benzoic acid derivatives, the carboxyl carbon is significantly deshielded and appears at a chemical shift of approximately 170 ppm. The aromatic carbons typically resonate in the range of 110-140 ppm.

In the case of this compound, the ¹³C NMR spectrum would be expected to show signals for the seven aromatic carbons (with some overlap possible depending on symmetry), the carboxylic acid carbon, and the two carbons of the methoxymethoxy group. The chemical shift of the carbon atom of the methoxy group in the related 2-methoxybenzoic acid is around 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)~170
Aromatic Carbons110 - 160
Methylene Carbon (-OC H₂O-)~95
Methyl Carbon (-OC H₃)~56

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. wikipedia.org An HSQC spectrum of this compound would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon. This provides unambiguous assignment of the proton and carbon signals for the methoxymethoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum can confirm the ortho-substitution pattern by showing a cross-peak between the protons of the methoxymethoxy group and the adjacent aromatic proton.

The behavior of this compound in solution, particularly its self-association, can be investigated using NMR spectroscopy. ucl.ac.ukbohrium.com In different solvents, benzoic acids can exist as monomers, hydrogen-bonded dimers, or other aggregates. ucl.ac.ukbohrium.com These different species will be in equilibrium and can have distinct NMR chemical shifts. By monitoring the changes in chemical shifts as a function of concentration and solvent, it is possible to gain insights into the nature and extent of intermolecular interactions. For example, the formation of hydrogen-bonded dimers would be expected to cause a significant downfield shift of the carboxylic acid proton signal. ucl.ac.uk

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band is anticipated around 1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info

C-O Stretch: The spectrum will also feature C-O stretching vibrations. The C-O stretch of the carboxylic acid typically appears in the 1210-1320 cm⁻¹ region, while the ether C-O stretches of the methoxymethoxy group would be expected in the 1000-1300 cm⁻¹ range. docbrown.info

Aromatic C-H and C=C Bends: Characteristic bands for the aromatic ring will also be present.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch and the aromatic ring vibrations typically give strong signals.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (Broad)Weak
Carboxylic AcidC=O Stretch~1700 (Strong)Strong
Carboxylic Acid / EtherC-O Stretch1000-1320Moderate
Aromatic RingC=C Stretch~1600, ~1475Strong
Aromatic RingC-H Bending750-900Moderate

Note: Predicted values are based on typical vibrational frequencies for the indicated functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₁₀O₄. The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass:

9 x C (12.000000) = 108.000000

10 x H (1.007825) = 10.078250

4 x O (15.994915) = 63.979660

Total Exact Mass = 182.05791 Da

This precise mass allows for unambiguous identification of the compound in complex mixtures.

Expected Fragmentation Pathways:

Loss of the methoxymethyl group: A primary fragmentation would be the cleavage of the bond between the aromatic ring and the ether oxygen, or the O-CH₂ bond, leading to the loss of a •CH₂OCH₃ radical (m/z 45).

Loss of a methoxy group: Cleavage within the methoxymethyl group could lead to the loss of a methoxy radical (•OCH₃, m/z 31).

Decarboxylation: Loss of the carboxyl group as •COOH (m/z 45) or CO₂ (m/z 44) is a common fragmentation pathway for benzoic acids docbrown.infolibretexts.org.

Formation of the benzoyl cation: Following the loss of the hydroxyl radical (•OH, m/z 17), the resulting acylium ion can be a prominent peak docbrown.info.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
182[C₉H₁₀O₄]⁺•(Molecular Ion)
167[M - CH₃]⁺•CH₃
151[M - OCH₃]⁺•OCH₃
137[M - COOH]⁺•COOH
121[M - COOH - O]⁺ or [M - CH₂OCH₃]⁺•COOH and O or •CH₂OCH₃
105[C₇H₅O]⁺(Benzoyl cation from related fragments)
77[C₆H₅]⁺(Phenyl cation)

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, its solid-state structure can be reliably predicted by examining related compounds like p-methoxybenzoic acid (anisic acid) and 2-(3-methoxyphenoxy)benzoic acid researchgate.netrsc.org.

The crystal structure of this compound is expected to be dominated by the formation of hydrogen-bonded dimers, a characteristic feature of most carboxylic acids researchgate.netrsc.org. In this arrangement, two molecules are linked via a pair of O–H···O hydrogen bonds, forming a centrosymmetric unit.

π-π Stacking: The aromatic benzene (B151609) rings of adjacent dimers may engage in π-π stacking interactions. These interactions, where the electron clouds of the rings overlap, contribute significantly to the stability of the crystal lattice. The stacking can be either face-to-face or offset.

C–H···O Interactions: Weak hydrogen bonds involving the carbon-hydrogen bonds of the aromatic ring or the methoxymethyl group as donors and the oxygen atoms (ether or carbonyl) as acceptors can further stabilize the crystal packing researchgate.net.

In the crystal structure of the related compound 2-(3-methoxyphenoxy)benzoic acid, molecules form the expected carboxylic acid dimers, which are then linked by C–H···π interactions into a three-dimensional network researchgate.net. A similar packing motif is anticipated for this compound.

Conformation in the Crystalline State

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its conformation in the crystalline state, including specific bond lengths, bond angles, dihedral angles, and intermolecular interactions, cannot be provided at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Theoretical investigations using Density Functional Theory (DFT) provide profound insights into the molecular structure and electronic properties of molecules. For the analogue 4-Bromo-3-(methoxymethoxy)benzoic acid, calculations were performed at the B3LYP/6-311++G(d,p) level of theory to determine its structural and electronic parameters. researchgate.netbanglajol.info

Optimized Molecular Geometries and Electronic Structure

The equilibrium geometry of 4-Bromo-3-(methoxymethoxy)benzoic acid was optimized to find the minimum energy conformation. The calculations revealed specific bond lengths and angles that define its three-dimensional structure. A clear agreement was observed between the calculated geometric parameters and experimental values obtained from crystallographic data. researchgate.net

The C-C bond lengths within the phenyl ring were calculated to be between 1.389 and 1.407 Å, with the C-C-C bond angles ranging from 118.559° to 120.843°. banglajol.info The C-O bond lengths of the ester group were found to be in the range of 1.208-1.411 Å, which aligns well with typical ester C-O bond lengths. banglajol.info

Table 1: Selected Calculated Geometric Parameters of 4-Bromo-3-(methoxymethoxy)benzoic Acid

ParameterValue
Phenyl Ring C-C Bond Length1.389 - 1.407 Å
Phenyl Ring C-C-C Bond Angle118.559° - 120.843°
Ester C-O Bond Length1.208 - 1.411 Å

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netvjst.vn The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. vjst.vn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net For 4-Bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO energy gap was calculated to be 4.46 eV, indicating a high degree of stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies of 4-Bromo-3-(methoxymethoxy)benzoic Acid

OrbitalEnergy (eV)
HOMO-6.45
LUMO-1.99
HOMO-LUMO Gap (ΔE)4.46

Reactivity Descriptors and Chemical Properties Prediction

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors help in understanding the molecule's resistance to change in its electron distribution and its propensity to engage in chemical reactions. researchgate.netsemanticscholar.org

Ionization Energy and Hardness

Ionization energy (I) is the energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO. Chemical hardness (η) measures the resistance to charge transfer, calculated as η ≈ (ELUMO - EHOMO) / 2. A higher hardness value corresponds to a more stable and less reactive molecule. researchgate.net

Electrophilicity and Fukui Functions

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net Condensed Fukui functions are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netsemanticscholar.org These descriptors are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Table 3: Calculated Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy)benzoic Acid

DescriptorCalculated Value
Ionization Energy (I)6.45 eV
Hardness (η)2.23 eV
Electrophilicity (ω)4.58 eV

Influence of Solvent Models on Reactivity Parameters

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational studies often employ solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Theoretical calculations focusing on the molecular electrostatic potential (MEP) surface are instrumental in understanding the chemical reactivity of 2-(methoxymethoxy)benzoic acid. The MEP surface map provides a visual representation of the electrostatic potential on the electron density surface, which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Computational studies are frequently employed to predict the nonlinear optical (NLO) properties of organic molecules like this compound. Molecules with significant NLO properties are of great interest for applications in optoelectronic devices. researchgate.net The potential for NLO activity is often related to molecular characteristics such as a high degree of π-conjugation, a significant dipole moment, and a considerable difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

Theoretical estimations of properties like dipole moment, polarizability, and first-order hyperpolarizability are key indicators of a compound's NLO response. semanticscholar.orgactascientific.com For related benzoic acid derivatives, these parameters have been calculated using quantum chemical methods to probe their potential as NLO materials. semanticscholar.orgresearchgate.net The presence of donor and acceptor groups and an extended π-system within a molecule can enhance these properties, and computational analysis serves as a preliminary screening tool to identify promising candidates for NLO applications. researchgate.net

The NLO characteristics of a molecule are quantitatively described by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). semanticscholar.org These parameters can be calculated using computational chemistry methods like DFT. For 4-bromo-3-(methoxymethoxy)benzoic acid, a structurally similar compound, these values were determined at the B3LYP/6-311++G(d,p) level of theory to evaluate its NLO potential. semanticscholar.orgresearchgate.net

ParameterCalculated Value
Dipole Moment (μ)Value not specified in sources
Polarizability (α)Value not specified in sources
Hyperpolarizability (β)Value not specified in sources

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the behavior of molecules in solution at an atomistic level. ucl.ac.uk For substituted benzoic acids, MD simulations can elucidate processes such as self-association and interaction with solvent molecules, which are crucial for understanding crystallization and other solution-phase phenomena. ucl.ac.uk

Unbiased MD simulations, often utilizing force fields like the General Amber Force Field (GAFF), can model the dynamic behavior of benzoic acid derivatives in various explicit solvents. ucl.ac.uk Studies on related compounds have shown that in apolar solvents or those with low hydrogen bond accepting ability (e.g., chloroform, toluene), benzoic acids tend to form hydrogen-bonded dimers. ucl.ac.uk In contrast, in solvents with a higher propensity for accepting hydrogen bonds, the solvent molecules interact directly with the carboxylic group, which screens it from forming self-associates. ucl.ac.uk These simulations, carried out with software packages like Gromacs, typically involve placing a number of solute molecules in a simulation box filled with solvent molecules and analyzing their trajectories over time. ucl.ac.uk This analysis reveals the predominant species in solution (monomers vs. dimers) and the nature of intermolecular interactions, providing a dynamic picture that complements experimental findings from techniques like FTIR and NMR. ucl.ac.uk

Role As a Key Intermediate in Complex Organic Synthesis

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural motif of substituted benzoic acids is prevalent in a multitude of commercial pharmaceuticals and agrochemicals. 2-(Methoxymethoxy)benzoic acid, as a protected form of salicylic (B10762653) acid, is a strategic starting material for synthesizing these complex targets. Its ability to undergo transformations at the carboxyl group without interference from the acidic phenol (B47542) is a significant advantage.

Derivatives of 2-alkoxybenzoic acids have been successfully employed in the synthesis of various bioactive compounds. For instance, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is a known key intermediate in the production of the antipsychotic drug amisulpride. google.com Similarly, other substituted benzoic acids are foundational in creating anti-inflammatory drugs and pain relievers. chemimpex.com

In the agrochemical sector, this structural backbone is equally important. 2-Methyl-3-methoxy benzoic acid is a critical intermediate for the synthesis of methoxyfenozide, a widely used insecticide. google.comgoogle.com Furthermore, related phenoxy benzoic acid structures are used in the formulation of herbicides and fungicides, highlighting the broad applicability of this class of compounds in crop protection. chemimpex.comchemimpex.com The trifluoromethyl derivative, 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid, has also been identified for its potential in the development of new agricultural chemicals. evitachem.com

The general synthetic strategy involves using this compound as a scaffold. The carboxyl group can be converted into esters, amides, or other functionalities, and further modifications can be made to the aromatic ring. The final step often involves the deprotection of the methoxymethyl group to reveal the free hydroxyl, a common pharmacophore in many biologically active molecules.

Building Block in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound provides a convenient entry point for the synthesis of various heterocyclic systems, particularly those fused to or substituted with a 2-hydroxyphenyl group.

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in drug discovery. A common method for its synthesis involves the cyclization of an acylhydrazide (or hydrazide). This compound can be readily converted into its corresponding hydrazide, 2-(methoxymethoxy)benzoylhydrazide. This intermediate can then be reacted with various reagents, such as carbon disulfide or orthoesters, followed by cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles.

Numerous studies have demonstrated the synthesis of oxadiazole derivatives from salicylic acid (2-hydroxybenzoic acid). amrita.edubenthamdirect.comproquest.comresearchgate.net By starting with the MOM-protected version, chemists can avoid side reactions associated with the free phenolic group during the multi-step synthesis, leading to cleaner reactions and higher yields. Subsequent removal of the MOM group provides access to oxadiazoles (B1248032) bearing a 2-hydroxyphenyl substituent, which is a known motif in compounds with antitumor and other biological activities. benthamdirect.comingentaconnect.com

Table 1: General Synthesis Steps for 1,3,4-Oxadiazoles from this compound

Step Reagent(s) Intermediate/Product
1. Esterification SOCl₂, Methanol (B129727) Methyl 2-(methoxymethoxy)benzoate
2. Hydrazinolysis Hydrazine (B178648) Hydrate (N₂H₄·H₂O) 2-(Methoxymethoxy)benzoylhydrazide
3. Cyclization e.g., Carbon Disulfide (CS₂), KOH 2-(2-(Methoxymethoxy)phenyl)-1,3,4-oxadiazole-5-thiol

Pyrazoles are another class of five-membered heterocycles with a broad spectrum of pharmacological activities. nih.gov The synthesis of the pyrazole (B372694) ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. ijop.net

While not a direct precursor, this compound can be elaborated into the necessary 1,3-dicarbonyl intermediate. For example, the carboxylic acid can be converted into a methyl ketone via reaction with methyllithium (B1224462), followed by Claisen condensation with a suitable ester (e.g., ethyl acetate) to generate the 1,3-diketone. This diketone, bearing the 2-(methoxymethoxy)phenyl group, can then be cyclized with hydrazine or a substituted hydrazine to form the corresponding pyrazole derivative. researchgate.net This synthetic route provides access to pyrazoles that can serve as antibacterial agents or other therapeutics. nih.gov

Application in Diels-Alder Reactions for Aromatic Ring Formation

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org While aromatic rings themselves are generally poor dienes due to their inherent stability, they can be modified to participate in such reactions. One strategy involves a Birch reduction of the benzoic acid derivative to form a non-aromatic conjugated diene, which can then react with a dienophile. stackexchange.com

Alternatively, and more commonly, derivatives of this compound can be fashioned into dienophiles. For the Diels-Alder reaction to proceed efficiently, the dienophile should contain an electron-withdrawing group. The carboxylic acid or an ester derivative can serve this purpose. For example, converting the benzoic acid into an acrylate (B77674) or propiolate ester would create a potent dienophile. This dienophile could then react with a suitable diene (e.g., a furan (B31954) or cyclopentadiene) to construct a new six-membered ring. nih.gov Subsequent chemical manipulation, such as dehydration or oxidation, can lead to the formation of a new aromatic ring, a strategy employed in the synthesis of complex polycyclic aromatic compounds. mdpi.com

Synthesis of Natural Product Analogues

Many biologically active natural products and their analogues contain the 2-hydroxybenzoic acid (salicylic acid) core. nih.govnih.gov These compounds are found widely in plants and possess a range of therapeutic properties. researchgate.net The synthesis of analogues of these natural products is a key strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties.

This compound is an excellent starting material for this purpose. The MOM protecting group allows for extensive chemical modifications to be performed on other parts of the molecule while the sensitive phenolic hydroxyl is masked. For example, in the synthesis of complex macrolides or polyketides where a substituted hydroxybenzoic acid serves as a "starter unit," the MOM-protected version can be used to build out the complex chain. acs.org Similarly, in the synthesis of flavones, which can be derived from 2-hydroxyacetophenones, using a MOM-protected precursor prevents unwanted side reactions during the construction of the heterocyclic core. researchgate.net Once the desired molecular framework is assembled, the MOM group can be selectively removed under acidic conditions to furnish the final natural product analogue.

Strategy for Introducing Masked Hydroxyl Functionality

The primary and most strategic application of this compound in organic synthesis is its role as a carrier of a "masked" or protected 2-hydroxyl group. The methoxymethyl (MOM) ether is one of the most common protecting groups for alcohols and phenols due to its ease of installation and its distinct stability profile. total-synthesis.comorganic-chemistry.org

The MOM group is stable to a wide variety of reaction conditions, including strongly basic media, nucleophiles, many oxidizing and reducing agents, and organometallic reagents. adichemistry.com This stability allows chemists to perform a broad range of transformations on the carboxylic acid group (e.g., reduction, amidation, esterification) or other parts of the molecule without affecting the protected phenol.

The cleavage, or deprotection, of the MOM ether is typically achieved under acidic conditions. wikipedia.org This orthogonality—stability to one set of conditions and lability to another—is the cornerstone of modern protecting group strategy. It allows for the selective unmasking of the hydroxyl group at a desired point in a multi-step synthesis. researchgate.net This strategy is crucial in the total synthesis of complex molecules where multiple functional groups must be managed. acs.org

Table 2: Representative Conditions for MOM Group Protection/Deprotection

Transformation Reagents and Conditions Selectivity/Notes
Protection MOM-Cl, DIPEA (base), CH₂Cl₂ Mild conditions, suitable for acid-sensitive substrates.
Dimethoxymethane (B151124), P₂O₅ or TfOH Alternative to the carcinogenic MOM-Cl. adichemistry.com
Deprotection HCl in Methanol or THF Standard, effective method for acid-stable molecules. adichemistry.com
ZnBr₂, n-PrSH, CH₂Cl₂ Rapid and mild cleavage, good for sensitive substrates. researchgate.net

Derivatives and Analogues: Synthesis and Structure Property Relationships

Systematic Modification of the Methoxymethoxy Group

The methoxymethyl (MOM) ether in 2-(methoxymethoxy)benzoic acid serves as a protecting group for the phenolic hydroxyl of salicylic (B10762653) acid. Altering the structure of this group can influence properties such as stability, solubility, and steric hindrance.

The synthesis of analogues with different alkoxy substituents in place of the methoxy (B1213986) group can be achieved by reacting salicylic acid or its esters with various chloromethyl alkyl ethers. For instance, using chloromethyl ethyl ether would yield the 2-(ethoxymethoxy)benzoic acid analogue. While direct studies on a series of 2-(alkoxymethoxy)benzoic acids are limited, the synthesis of simpler 2-alkoxybenzoic acids is well-documented and provides insight into the effects of varying the alkyl chain. These compounds are typically prepared by the Williamson ether synthesis, involving the alkylation of salicylic acid with an appropriate alkyl halide, such as diethyl sulfate (B86663), in the presence of a base. allindianpatents.comchemicalbook.com

The nature of the alkyl group (R in 2-OR-C₆H₄COOH) influences the lipophilicity and steric profile of the molecule. Increasing the length of the alkyl chain generally increases the lipophilicity, which can affect solubility in nonpolar solvents and interactions with biological systems.

Table 1: Examples of 2-Alkoxybenzoic Acid Analogues This table presents data for simpler 2-alkoxy analogues to illustrate the effect of modifying the alkoxy group.

Compound NameStructureTypical Synthesis PrecursorsNotable Property
2-Methoxybenzoic AcidCH₃O-C₆H₄-COOHSalicylic acid, Dimethyl sulfateBaseline for property comparison
2-Ethoxybenzoic AcidCH₃CH₂O-C₆H₄-COOHSalicylic acid, Diethyl sulfate allindianpatents.comIncreased lipophilicity compared to 2-methoxy derivative
2-Isopropoxybenzoic Acid(CH₃)₂CHO-C₆H₄-COOHSalicylic acid, 2-BromopropaneIncreased steric bulk near the carboxylic acid

Introducing bulkier substituents, such as a benzyl (B1604629) group, in place of the methyl in the methoxymethoxy moiety results in analogues like 2-(benzyloxymethoxy)benzoic acid. These derivatives can be synthesized from salicylic acid and a corresponding benzyloxymethyl halide. The increased size of the substituent can introduce significant steric hindrance, potentially influencing the conformation of the molecule and its ability to interact with other chemical species.

Conversely, incorporating strong electron-withdrawing groups (EWGs) directly into the acetal (B89532) structure (e.g., a trichloroethoxymethoxy group) can drastically alter its electronic properties. Such groups would increase the lability of the acetal, particularly its sensitivity to acidic and nucleophilic cleavage. However, this increased reactivity often makes them less suitable as stable protecting groups. More commonly, EWGs are incorporated on a bulkier substituent, such as a nitro-substituted benzyloxy group, to modulate electronic effects while maintaining reasonable stability.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the creation of esters, amides, and other functional groups, which significantly alters the compound's chemical nature.

The carboxylic acid of this compound can be readily converted into a wide array of esters and amides through standard synthetic methodologies.

Esters are typically synthesized via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. Alternatively, activating the carboxylic acid with reagents like thionyl chloride to form the acyl chloride, followed by reaction with an alcohol, provides a high-yielding route to esters. nih.govresearchgate.net

Amides are formed by reacting the activated carboxylic acid (e.g., the acyl chloride) or by using peptide coupling reagents (like EDC) to facilitate the reaction between the carboxylic acid and a primary or secondary amine. researchgate.net

Table 2: Functional Derivatives of the Carboxylic Acid Moiety

Derivative TypeGeneral StructureGeneral Synthetic MethodKey Property Change
EsterR-COOR'Acid-catalyzed reaction with alcohol (R'OH)Increased lipophilicity; loss of acidity
AmideR-CONR'R''Reaction of activated acid with amine (HNR'R'')Can act as H-bond donor/acceptor; generally more polar than esters

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-(methoxymethoxy)phenyl)methanol. This transformation is typically accomplished using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids to primary alcohols. testbook.com The methoxymethyl (MOM) ether is generally stable under these strongly basic, reductive conditions. organic-chemistry.org

Borane (BH₃) , often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this reduction. Borane is known for its chemoselectivity, reducing carboxylic acids in the presence of many other functional groups. nih.govresearchgate.net

The resulting benzyl alcohol, (2-(methoxymethoxy)phenyl)methanol, is a versatile intermediate. Its hydroxyl group can undergo further derivatization, such as:

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) to form an ether.

Esterification: Reaction with a carboxylic acid or acyl chloride to form a new ester.

This two-step modification (reduction followed by derivatization) allows for the introduction of a wide variety of functional groups, significantly expanding the chemical space accessible from the parent acid.

Substituent Effects on Aromatic Ring

Introducing substituents onto the benzene (B151609) ring of this compound profoundly impacts its electronic properties, particularly the acidity of the carboxylic acid group. The effect of a substituent is determined by its position (ortho, meta, or para relative to the carboxyl group) and its electronic nature (electron-donating or electron-withdrawing). researchgate.net

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), increase the acidity of the carboxylic acid (lower pKa). They stabilize the conjugate base (carboxylate anion) through an inductive effect by pulling electron density away from the ring and the carboxylate group.

Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃), decrease the acidity of the carboxylic acid (higher pKa). They destabilize the conjugate base by pushing electron density onto the ring, which in turn destabilizes the negatively charged carboxylate.

The synthesis of these substituted analogues typically involves starting with an already substituted salicylic acid or by performing electrophilic aromatic substitution on a suitable precursor, taking into account the directing effects of the existing groups.

Table 3: Effect of Aromatic Substituents on the Acidity of Benzoic Acid This table uses substituted benzoic acids as a model to illustrate the electronic effects of ring substituents on the pKa of the carboxylic acid.

Compound NameSubstituent (at position 4)Nature of SubstituentApproximate pKaEffect on Acidity
4-Nitrobenzoic Acid-NO₂Strongly Electron-Withdrawing3.44Increases Acidity
4-Chlorobenzoic Acid-ClElectron-Withdrawing3.99Increases Acidity
Benzoic Acid-HReference4.20Reference
4-Methylbenzoic Acid (p-Toluic Acid)-CH₃Electron-Donating4.37Decreases Acidity
4-Methoxybenzoic Acid (Anisic Acid)-OCH₃Strongly Electron-Donating4.47Decreases Acidity

Halogenated Analogues

The introduction of halogen atoms to the aromatic ring of benzoic acid derivatives is a common strategy to modulate their electronic properties and reactivity. General methods for producing 2-halogenated benzoic acids often involve reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound, which promotes the reaction and ensures high regioselectivity. google.comepo.org Halogenating agents can include molecular halogens (like bromine), N-halosuccinimides (such as N-bromosuccinimde), or hypohalites. google.com

A specific positional isomer and analogue, 4-Bromo-3-(methoxymethoxy)benzoic acid, has been the subject of computational studies to determine its structural and electronic properties. Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, its optimized structure has been modeled. researchgate.net The calculated bond lengths and angles provide insight into the molecule's geometry.

Calculated Structural Parameters for 4-Bromo-3-(methoxymethoxy)benzoic Acid researchgate.net
ParameterBond/AngleCalculated Value
Bond Length (Å)C-Br1.91 Å
C=O1.21 Å
C-O (carboxyl)1.37 Å
O-H0.97 Å
Bond Angle (°)C-C-Br~119°
O=C-O~122°
C-O-H~105°

These structural parameters are fundamental to understanding the molecule's interactions and reactivity. The presence of the bromine atom significantly influences the electron distribution within the aromatic ring.

Methoxy-Substituted Analogues

The synthesis of methoxy-substituted benzoic acids serves as a template for creating analogues of this compound. While specific literature on methoxy-substituted analogues of the parent compound is limited, general synthetic routes for related structures are well-documented. For instance, one method to prepare 2-methyl-3-methoxybenzoic acid involves the reaction of 2-methyl-3-chlorobenzoic acid with sodium methoxide (B1231860) in an aprotic polar solvent. google.com This nucleophilic aromatic substitution replaces the chlorine atom with a methoxy group.

Structure-Reactivity Correlations in Modified Analogues

The correlation between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. For modified analogues of this compound, this relationship is often explored through computational chemistry.

In the case of 4-Bromo-3-(methoxymethoxy)benzoic acid, DFT calculations have been used to determine several chemical reactivity descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

For 4-Bromo-3-(methoxymethoxy)benzoic acid, the calculated HOMO-LUMO energy gap is 4.46 eV. researchgate.net This value provides a quantitative measure of its stability. Other descriptors such as ionization energy, hardness, and electrophilicity have also been calculated to create a comprehensive reactivity profile. researchgate.net Studies have shown that the surrounding medium can also influence these parameters; for example, solvation was found to alter the values of the reactivity descriptors. researchgate.net

Calculated Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy)benzoic Acid researchgate.net
DescriptorCalculated Value
HOMO Energy-6.45 eV
LUMO Energy-1.99 eV
HOMO-LUMO Gap4.46 eV
Ionization Potential6.45 eV
Global Hardness2.23 eV
Electrophilicity Index6.06 eV

Supramolecular Chemistry of Derivatives (e.g., Co-crystals)

The ability of molecules to form ordered, multi-component structures through non-covalent interactions is the focus of supramolecular chemistry. Co-crystals, which are crystalline structures containing two or more neutral molecules in a stoichiometric ratio, are a prime example. nih.gov Benzoic acid and its derivatives are excellent candidates for forming co-crystals, largely due to the hydrogen-bonding capabilities of the carboxylic acid group. mdpi.com

The formation of co-crystals can be influenced by the nature of the substituents on the benzoic acid ring. Studies on benzamide-benzoic acid pairs have shown that co-crystals are more likely to form when the benzoic acid moiety contains electron-withdrawing functional groups. researchgate.net This suggests that the electronic properties of this compound and its derivatives would play a significant role in their ability to act as co-crystal formers. The carboxylic acid group can form robust hydrogen-bonded synthons, often a dimer motif, with other carboxylic acids or with complementary functional groups like those found in N-containing bases (e.g., pyridines, pyrimidines). rsc.org

Advanced Research Perspectives and Future Directions

Development of More Efficient and Sustainable Synthetic Routes

While traditional syntheses of 2-(methoxymethoxy)benzoic acid are established, future research is geared towards the principles of green chemistry. The goal is to develop synthetic pathways that are not only high-yielding but also environmentally benign and economically viable. Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. Future routes may employ novel catalysts for the protection of salicylic (B10762653) acid that operate under milder conditions, require lower catalyst loadings, and can be recycled and reused.

Alternative Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents is a priority. For instance, syntheses of related methoxybenzoic acids have been optimized in aqueous solutions, suggesting a potential avenue for the synthesis of the title compound. google.com

Energy Efficiency: Exploring energy-efficient activation methods such as mechanochemistry (ball milling) or microwave-assisted synthesis could drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups that are later removed, although in this case, the methoxymethyl group is often a desired feature for subsequent reactions.

Future synthetic strategies will likely focus on process intensification, aiming for higher efficiency in terms of both material and energy usage, aligning with the broader push for sustainability in the chemical industry.

Exploration of Novel Reactivity Patterns and Catalysis

The electronic nature and steric hindrance imparted by the 2-(methoxymethoxy) group can be exploited to explore novel reactivity patterns, particularly through modern catalytic methods like C-H activation.

Transition metal-catalyzed C-H activation allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom- and step-economical approach to building molecular complexity. For alkoxy-substituted benzoic acids, the regioselectivity of these reactions is a subject of intense study. Research on related methoxy-substituted benzoic acids has shown that rhodium and ruthenium catalysts can facilitate annulation reactions with alkynes to form isocoumarin (B1212949) structures. mdpi.comrsc.org

The outcome of such reactions is governed by a subtle interplay of steric effects and weak non-covalent interactions between the alkoxy substituent and the catalyst's ligand sphere. mdpi.com Future research on this compound will likely involve:

Directed C-H Functionalization: Using the carboxylic acid group as a directing group to selectively functionalize the C-H bonds at the ortho positions (C3 and C6), leading to novel heterocyclic systems.

Catalyst Screening: A systematic investigation of various transition metal catalysts (e.g., Pd, Rh, Ru, Ir) and ligands to control the regioselectivity of C-H functionalization. mdpi.comnih.gov

Benzyne Generation: The ortho C-H activation of benzoic acids with palladium(II) can lead to the formation of a palladium-associated aryne, which can then undergo further reactions like trimerization to form triphenylenes. rsc.org Exploring this pathway for this compound could open up new avenues for synthesizing complex polycyclic aromatic compounds.

Understanding and harnessing these reactivity patterns will enable the use of this compound as a precursor to a wider range of complex and potentially bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for chemical synthesis, offering enhanced safety, reproducibility, and scalability. mdpi.compolimi.it The application of flow chemistry to the synthesis and derivatization of this compound is a promising future direction.

Key Advantages of Flow Chemistry:

Feature Benefit in Synthesis
Superior Heat Transfer Allows for safe handling of highly exothermic reactions and precise temperature control.
Rapid Mixing Ensures homogeneity and consistent reaction conditions, leading to higher purity products.
Increased Safety The small internal volume of reactors minimizes the risk associated with hazardous reagents or unstable intermediates.
Scalability Production can be scaled up by running the system for longer periods ("numbering-up") rather than using larger, more hazardous reactors.

| Automation | Integration with automated platforms allows for high-throughput screening of reaction conditions and streamlined multi-step syntheses. nih.gov |

A future automated flow platform could integrate the synthesis of this compound from salicylic acid, followed by in-line purification and subsequent C-H activation or other functionalization steps without isolating intermediates. Such integrated systems accelerate the discovery and optimization of new synthetic routes and the rapid generation of compound libraries for screening purposes. mdpi.com

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For derivatives of this compound, DFT studies can provide profound insights into molecular structure, electronic properties, and reaction mechanisms, thereby guiding experimental design.

A DFT study on the closely related 4-bromo-3-(methoxymethoxy)benzoic acid has demonstrated the power of this approach. researchgate.net The calculations provided detailed information on:

Optimized Molecular Geometry: Predicting bond lengths and angles with high accuracy.

Vibrational Analysis: Assigning vibrational frequencies in IR and Raman spectra.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Reactivity Descriptors: Calculating parameters like ionization potential, electron affinity, hardness, and electrophilicity to quantify the molecule's reactivity. researchgate.net

Computed Reactivity Parameters for a this compound Derivative

Parameter Value (eV) Significance
HOMO Energy -6.65 Relates to electron-donating ability
LUMO Energy -2.19 Relates to electron-accepting ability
Energy Gap (ΔE) 4.46 Indicator of chemical reactivity and stability

Data derived from a study on 4-bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

Future computational work will focus on modeling entire reaction pathways, calculating transition state energies to predict reaction kinetics, and simulating the influence of different catalysts and solvent environments. This in silico approach will accelerate the discovery of novel reactions and optimize conditions with reduced experimental effort.

Design of Next-Generation Synthetic Reagents and Building Blocks

Beyond its direct applications, this compound is a platform for designing next-generation synthetic reagents and building blocks. Its unique substitution pattern makes it an ideal starting material for creating more complex molecules with tailored properties.

For example, related phenoxybenzoic acids serve as crucial intermediates in the synthesis of xanthone (B1684191) dicarboxylic acids, compounds investigated for their pharmacological activities. nih.govresearchgate.net This highlights the potential of using the this compound core to build libraries of compounds for biological screening.

Furthermore, benzoic acid derivatives are being explored as versatile building blocks in the burgeoning field of on-surface synthesis. In this approach, molecules are reacted directly on a substrate under ultra-high vacuum to create covalent nanostructures like molecular wires or porous networks. researchgate.net The carboxylic acid group can serve as an anchor to the surface, while other positions on the aromatic ring can be functionalized to direct covalent C-C bond formation. The specific electronic properties of this compound could be used to tune the self-assembly and reactivity of these on-surface structures.

Multidisciplinary Research at the Interface of Organic and Materials Chemistry

The future of this compound extends beyond traditional organic synthesis into the realm of materials science. The structural and electronic features of the molecule can be harnessed to create novel functional materials.

One exciting avenue is in the field of non-linear optics (NLO). Computational studies on a derivative of this compound have calculated its molecular polarizability and hyperpolarizability, which are key indicators of NLO activity. researchgate.net Materials with high hyperpolarizability are essential for technologies like optical data storage, telecommunications, and frequency conversion. By incorporating this molecule into polymers or crystal lattices, it may be possible to design new NLO materials.

Other potential multidisciplinary applications include:

Polymers and Liquid Crystals: The rigid benzoic acid core is a common component in liquid crystals and high-performance polymers. The methoxymethoxy group could be used to modify properties such as solubility, transition temperatures, and self-assembly behavior.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes it a prime candidate for use as an organic linker in the construction of MOFs. These crystalline materials have exceptionally high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis. The methoxymethoxy group could add specific functionality to the pores of the MOF.

The exploration of these applications will require close collaboration between organic chemists, computational chemists, and materials scientists to design, synthesize, and characterize the next generation of advanced materials derived from this compound.

Q & A

Q. What methodologies are recommended for investigating the nonlinear optical (NLO) properties of this compound?

  • Methodology :
  • Theoretical : Calculate hyperpolarizability (β) and dipole moment using DFT.
  • Experimental : Use the Kurtz-Perry powder method to measure second-harmonic generation (SHG) efficiency. Polarized XRD data can correlate molecular alignment with NLO response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.